molecular formula C12H14N4O3S B12183438 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B12183438
M. Wt: 294.33 g/mol
InChI Key: HMQBSVQFESBDGQ-UHFFFAOYSA-N
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Description

“3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of multiple functional groups, including an isoxazole ring, a thiadiazole ring, and a tetrahydrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step may involve the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Attachment of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylisoxazole-4-carboxamide: Lacks the thiadiazole and tetrahydrofuran moieties.

    N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)carboxamide: Lacks the isoxazole ring.

    3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide: Lacks the tetrahydrofuran moiety.

Uniqueness

The presence of multiple functional groups in “3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

3,5-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H14N4O3S/c1-6-9(7(2)19-16-6)10(17)13-12-15-14-11(20-12)8-4-3-5-18-8/h8H,3-5H2,1-2H3,(H,13,15,17)

InChI Key

HMQBSVQFESBDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CCCO3

Origin of Product

United States

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